molecular formula C30H42O7 B1674616 Ganoderenic Acid A CAS No. 100665-40-5

Ganoderenic Acid A

Número de catálogo: B1674616
Número CAS: 100665-40-5
Peso molecular: 514.6 g/mol
Clave InChI: OVUOUFPIPZJGME-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El Ácido Ganodérico A es un compuesto triterpenoide que se encuentra en el hongo medicinal tradicional chino Ganoderma lucidum. Este compuesto es conocido por sus diversas actividades biológicas, incluidas las propiedades hepatoprotectoras, antiinflamatorias y anticancerígenas . El Ácido Ganodérico A ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, lo que lo convierte en un compuesto significativo en el campo de la investigación de productos naturales.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Ácido Ganodérico A puede sintetizarse a través de varias reacciones químicas que involucran la modificación de sus compuestos precursores. Un método común implica la oxidación de derivados de lanosterol utilizando agentes oxidantes específicos en condiciones controladas . La reacción generalmente requiere un catalizador y se lleva a cabo a una temperatura y presión específicas para garantizar que se obtenga el producto deseado.

Métodos de Producción Industrial: La producción industrial de Ácido Ganodérico A a menudo involucra el uso de enfoques biotecnológicos. Por ejemplo, la biosíntesis del Ácido Ganodérico A se puede lograr expresando genes específicos del citocromo P450 de Ganoderma lucidum en un huésped heterólogo como Saccharomyces cerevisiae . Este método permite la producción eficiente de Ácido Ganodérico A en grandes cantidades, lo que lo hace adecuado para aplicaciones industriales.

Análisis De Reacciones Químicas

Tipos de Reacciones: El Ácido Ganodérico A experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su actividad biológica o para crear derivados con propiedades mejoradas.

Reactivos y Condiciones Comunes:

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados del Ácido Ganodérico A, como el ácido ganodérico C2 y el ácido 7β,15-dihidroxi-3,11,23-trioxo-lanost-26-oico . Estos derivados a menudo exhiben actividades biológicas mejoradas en comparación con el compuesto original.

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action

Ganoderenic Acid A exhibits significant anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Research indicates that it can suppress the growth of human hepatocellular carcinoma (HCC) cells, breast cancer cells, and osteosarcoma cells through several mechanisms:

  • Cell Cycle Arrest : this compound induces cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates.
  • Apoptosis Induction : It promotes apoptosis by modulating key proteins such as cyclin D1, p21, and cleaved caspase-3, enhancing apoptotic pathways while reducing migratory and invasive capabilities of cancer cells .

Case Studies

  • Hepatocellular Carcinoma : In vitro studies demonstrated that this compound significantly inhibited the proliferation of HepG2 and SMMC7721 cells in a dose-dependent manner, with notable effects on apoptosis markers .
  • Breast Cancer : Similar findings were observed in breast cancer models where this compound suppressed colony formation and invasive behavior .

Neuroprotective Effects

Targeting Parkinson's Disease

Recent computational studies suggest that this compound may target leucine-rich repeat kinase 2 (LRRK2), a protein implicated in Parkinson's disease. The compound showed promise as a potential treatment option due to its ability to modulate neuroinflammatory responses and protect dopaminergic neurons .

Case Studies

  • In Vitro Studies : Molecular docking studies indicated that this compound binds effectively to LRRK2, warranting further validation through in vivo experiments to explore its therapeutic potential against neurodegenerative diseases .

Metabolic Disorders

Lipid Metabolism Regulation

This compound has been shown to ameliorate hyperlipidemia in animal models by improving lipid metabolism and altering gut microbiota composition. Key findings include:

  • Weight Management : The compound significantly reduced body weight gain and adipose tissue hypertrophy in high-fat diet-induced mice.
  • Gut Microbiota Modulation : High-throughput sequencing revealed that this compound supplementation altered the gut microbiota structure, promoting beneficial microbial phylotypes associated with improved lipid metabolism .

Case Studies

  • Animal Models : In a study involving hyperlipidemic mice, this compound led to significant changes in hepatic metabolites and improved biochemical parameters related to lipid metabolism .

Immunomodulatory Effects

This compound has been investigated for its immunomodulatory properties, particularly its ability to enhance immune responses.

  • Inhibition of Immunosuppression : Studies have indicated that it can counteract immunosuppressive conditions induced by agents like cyclophosphamide, thereby improving immune function through modulation of immune-related gene expression .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Anticancer Induces apoptosis; inhibits proliferationEffective against HCC, breast cancer
Neuroprotection Targets LRRK2; reduces neuroinflammationPotential treatment for Parkinson's disease
Metabolic Disorders Regulates lipid metabolism; alters gut microbiotaReduces weight gain; improves lipid profiles
Immunomodulation Enhances immune response; counters immunosuppressionImproves immune function in animal models

Mecanismo De Acción

El mecanismo de acción del Ácido Ganodérico A implica su interacción con varios objetivos moleculares y vías. Uno de los principales mecanismos es la inhibición de la β-glucuronidasa, una enzima involucrada en el metabolismo de los glucurónidos . Esta inhibición conduce a la acumulación de glucurónidos, que puede tener efectos terapéuticos en condiciones como la lesión hepática.

El Ácido Ganodérico A también ejerce sus efectos modulando vías de señalización como la vía Ras/MAPK . Esta modulación puede resultar en la inhibición de la proliferación celular y la inducción de la apoptosis en las células cancerosas. Además, se ha demostrado que el Ácido Ganodérico A regula la vía p53-MDM2, lo que lleva a la activación de p53 y la inducción de la apoptosis en las células tumorales .

Comparación Con Compuestos Similares

El Ácido Ganodérico A es parte de una familia más grande de triterpenoides que se encuentran en los hongos Ganoderma. Algunos compuestos similares incluyen el ácido ganodérico B, el ácido ganodérico C y el ácido ganodérico D . Si bien estos compuestos comparten una estructura química similar, exhiben diferentes actividades biológicas y potencias.

El Ácido Ganodérico A es único debido a su potente inhibición de la β-glucuronidasa y su capacidad para modular múltiples vías de señalización, lo que lo convierte en un compuesto versátil con un potencial terapéutico diverso.

Actividad Biológica

Ganoderenic Acid A (GAA) is a prominent triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, known for its extensive therapeutic properties. This article explores the biological activities of GAA, focusing on its anti-cancer, anti-inflammatory, neuroprotective, and hepatoprotective effects, supported by various research findings and case studies.

Overview of this compound

This compound is one of several bioactive compounds found in Ganoderma lucidum, which has been traditionally used in Asian medicine. Recent studies have highlighted its potential as a therapeutic agent due to its diverse biological activities.

Biological Activities

1. Anti-Cancer Properties

GAA has demonstrated significant anti-cancer effects across various studies:

  • Cell Proliferation Inhibition : GAA inhibits the proliferation of cancer cells, including hepatocellular carcinoma (HCC) cell lines HepG2 and SMMC7721. In vitro studies showed that GAA treatment led to a dose-dependent decrease in cell viability and induced apoptosis by regulating proteins involved in the apoptotic pathway, such as p21 and cleaved caspase-3 .
  • Mechanism of Action : The compound induces cell cycle arrest at the G0/G1 phase and suppresses migration and invasion of cancer cells. It has been shown to downregulate cyclin D1, which is crucial for cell cycle progression .
  • Research Findings : A study indicated that GAA could bind to MDM2, inhibiting its interaction with p53, thus promoting apoptosis in tumor cells .
Cancer TypeEffect of GAAMechanism
Hepatocellular CarcinomaInhibition of proliferation; apoptosisCell cycle arrest; apoptosis regulation
Lung CancerInduction of cytotoxicityMitochondria-mediated apoptosis
Colon CarcinomaSuppression of tumor growthUpregulation of immune response

2. Anti-Inflammatory Effects

GAA exhibits anti-inflammatory properties that contribute to its therapeutic potential:

  • Cytokine Modulation : Studies have shown that GAA can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models .
  • Mechanism Insights : The anti-inflammatory effects are linked to the inhibition of NF-κB signaling pathways, which play a critical role in regulating immune responses .

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of GAA:

  • Epilepsy Model Studies : In animal models induced with seizures, GAA treatment significantly reduced seizure frequency and severity. It was found to decrease neuronal apoptosis and modulate signaling pathways associated with neuronal survival .
  • Mechanism : GAA enhances the expression of protective proteins like Bcl-2 while reducing pro-apoptotic factors such as cleaved caspase-3, indicating its role in promoting neuronal health under stress conditions .

Case Studies

Several case studies illustrate the efficacy of GAA in clinical settings:

  • Cancer Patients : Clinical trials involving patients with metastatic cancers have reported improvements in immune function following treatment with extracts containing GAA, correlating with enhanced overall survival rates .
  • Hepatic Disorders : Patients suffering from liver diseases showed marked improvement in liver function tests after administration of GAA-rich extracts, suggesting hepatoprotective effects .

Metabolic Pathways and Pharmacokinetics

Understanding how GAA is metabolized is crucial for determining its efficacy:

  • Metabolite Identification : Research has identified numerous metabolites of GAA through HPLC-DAD-MS/MS techniques. These metabolites were found in bile, plasma, and urine following intravenous administration in animal models .
  • Bioavailability Studies : The pharmacokinetic profile indicates that GAA has a favorable absorption rate, which may enhance its therapeutic effectiveness when administered properly.

Q & A

Basic Research Questions

Q. What analytical techniques are used to quantify Ganoderenic Acid A in complex matrices like Ganoderma spore powder?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely employed, using reverse-phase C18 columns and methanol/water gradients for separation. For example, this compound was quantified with a retention time of ~17.36 min and a calibration curve (e.g., Y=1.175×102X9.416×104Y = 1.175 \times 10^2X - 9.416 \times 10^4, R2=0.9967R^2 = 0.9967) . Advanced methods like UPLC-QTOF/MS provide higher resolution, with molecular ion peaks at m/z 514.2929 (C₃₀H₄₂O₇) and fragment ions (m/z 497.2902, 479.2794) for structural confirmation .

Q. How is this compound distinguished from structurally similar triterpenoids (e.g., Ganoderic Acid A)?

  • Methodology : Differentiation relies on chromatographic retention times, mass spectrometry fragmentation patterns, and nuclear magnetic resonance (NMR). For instance, this compound (C₃₀H₄₂O₇) has distinct oxidation states at C-3, C-7, and C-15 compared to Ganoderic Acid A (C₃₀H₄₄O₈), validated via ¹H/¹³C NMR and COSY spectra .

Q. What are the primary challenges in isolating this compound from Ganoderma extracts?

  • Methodology : Co-elution with other triterpenoids (e.g., Ganoderenic Acid D or E) requires multi-step purification using silica gel chromatography followed by preparative HPLC. Solvent systems like chloroform/methanol gradients and detection at 254 nm are optimized for purity (>98%) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported bioactivity data for this compound across studies?

  • Methodology : Variability in extraction protocols (e.g., ethanol concentration, temperature) impacts compound yield and purity. For example, thermal degradation during extraction reduces bioactive content, necessitating validation via UPLC-MS/MS and bioassays using standardized cell lines (e.g., HepG2 for hepatoprotective studies) . Cross-study comparisons should normalize data to extraction efficiency and purity metrics.

Q. What experimental models are used to investigate this compound’s β-glucuronidase inhibition and hepatoprotective mechanisms?

  • Methodology :

  • In vitro : Enzyme inhibition assays using recombinant β-glucuronidase (IC₅₀ determination) with p-nitrophenyl-β-D-glucuronide as substrate .
  • In vivo : CCl₄-induced liver injury models in rodents, with histopathology (H&E staining) and serum ALT/AST level analysis to validate hepatoprotection .
  • Mechanistic studies : Western blotting for antioxidant pathways (Nrf2/Keap1) and molecular docking to predict binding interactions with β-glucuronidase .

Q. How can researchers optimize the extraction of this compound while minimizing co-isolation of oxidatively labile analogs?

  • Methodology : Response surface methodology (RSM) with factors like ethanol concentration (70–90%), extraction time (2–4 hr), and temperature (60–80°C) to maximize yield. Stability studies under nitrogen atmosphere prevent oxidation, validated via LC-MS monitoring of degradation products (e.g., Ganoderenic Acid D) .

Q. Data Contradiction Analysis

Q. Why do HPLC and UPLC-MS/MS reports show variability in this compound concentrations in Ganoderma samples?

  • Resolution : HPLC quantitation (e.g., 1.23–3.98 mg/g in spore powder ) may underestimate due to lower sensitivity compared to UPLC-MS/MS (detection limit: 1.27 ng/mL ). Cross-validation using internal standards (e.g., deuterated analogs) and matrix-matched calibration improves accuracy.

Q. How to address conflicting bioactivity results between in vitro and in vivo studies?

  • Resolution : Differences in bioavailability (e.g., poor absorption in vivo) require pharmacokinetic studies (e.g., plasma concentration profiling via LC-MS/MS) and formulation optimization (e.g., liposomal encapsulation) to enhance efficacy .

Q. Structural and Physicochemical Characterization

Q. What spectroscopic methods confirm the stereochemistry of this compound?

  • Methodology : Optical rotation ([α]²⁵_D = +127.8° in CHCl₃/MeOH) and circular dichroism (CD) spectra differentiate enantiomers. 2D NMR (HSQC, HMBC) resolves C-7β and C-15α hydroxyl configurations .

Q. How is the stability of this compound assessed under varying storage conditions?

  • Methodology : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring of degradation products (e.g., oxidation at C-3 or C-11). Lyophilization and storage at -80°C in amber vials are recommended .

Propiedades

IUPAC Name

6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,23,32,35H,8-9,11-14H2,1-7H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUOUFPIPZJGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316083
Record name Ganoderenic acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100665-40-5
Record name Ganoderenic acid A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100665-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganoderenic acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]acetic acid
2-[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]acetic acid
Ganoderenic Acid A
2-[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]acetic acid
2-[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]acetic acid
Ganoderenic Acid A
2-[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]acetic acid
Ganoderenic Acid A
2-[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]acetic acid
Ganoderenic Acid A
2-[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]acetic acid
Ganoderenic Acid A
2-[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]acetic acid
2-[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]acetic acid
Ganoderenic Acid A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.